molecular formula H5HgNO5+ B1581361 Mercury(1+);nitric acid;dihydrate CAS No. 14836-60-3

Mercury(1+);nitric acid;dihydrate

Cat. No.: B1581361
CAS No.: 14836-60-3
M. Wt: 299.64 g/mol
InChI Key: GJKBHHZLGNEESF-UHFFFAOYSA-N
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Description

Mercury(I) nitrate dihydrate (CAS 7782-86-7), also known as mercurous nitrate dihydrate, is a mercury(I) compound with the molecular formula Hg₂(NO₃)₂·2H₂O. This compound consists of the dimeric mercurous ion (Hg₂²⁺), two nitrate anions, and two water molecules of crystallization. It is a white crystalline solid, sparingly soluble in cold water but decomposes in hot water or under acidic conditions .

Properties

IUPAC Name

mercury(1+);nitric acid;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Hg.HNO3.2H2O/c;2-1(3)4;;/h;(H,2,3,4);2*1H2/q+1;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJKBHHZLGNEESF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[N+](=O)(O)[O-].O.O.[Hg+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H5HgNO5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30163975
Record name Mercurous nitrate dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30163975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14836-60-3
Record name Mercurous nitrate dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30163975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Reaction of Elemental Mercury with Dilute Nitric Acid

The most common and historically established method for preparing mercury(I) nitrate dihydrate involves the reaction of elemental mercury with dilute nitric acid. This method exploits the controlled oxidation of mercury metal to the mercury(I) oxidation state:

  • Reaction:
    $$
    2 \text{Hg (l)} + 2 \text{HNO}3 (\text{dilute}) \rightarrow \text{Hg}2(\text{NO}3)2 + \text{H}_2 \uparrow
    $$

  • Key Points:

    • Use of dilute nitric acid is critical; concentrated nitric acid tends to oxidize mercury fully to mercury(II) nitrate instead.
    • The reaction is typically conducted under controlled temperature and stirring to ensure uniform conversion.
    • The product precipitates or crystallizes as the dihydrate form upon cooling or evaporation.

Comproportionation Reaction

Another method involves the comproportionation between mercury(II) nitrate and elemental mercury:

  • Reaction:
    $$
    \text{Hg(NO}3)2 + \text{Hg} \rightleftharpoons \text{Hg}2(\text{NO}3)_2
    $$

  • Details:

    • This reaction allows the formation of mercury(I) nitrate from mercury(II) nitrate by partial reduction using elemental mercury.
    • It is often employed to obtain mercury(I) nitrate when mercury(II) nitrate is available as a starting material.

Crystallization and Hydration

  • The mercury(I) nitrate formed is isolated as the dihydrate by crystallization from aqueous solution.
  • Controlled evaporation or cooling of the reaction mixture promotes the formation of the crystalline dihydrate form, which contains two water molecules per formula unit.

Reaction Conditions and Considerations

Parameter Details
Acid Concentration Dilute nitric acid (typically < 10%)
Temperature Ambient to slightly elevated (20–40 °C)
Light Exposure Avoided due to light sensitivity
Solvent Water (aqueous medium)
Reaction Time Several hours to ensure complete reaction
Product Isolation Crystallization by cooling or evaporation

Chemical Behavior During Preparation

  • Mercury(I) nitrate is a reducing agent and can be oxidized upon exposure to air, thus preparations are often done under inert atmosphere or with minimal air exposure.
  • The compound undergoes disproportionation if heated or exposed to light, decomposing into elemental mercury and mercury(II) nitrate:
    $$
    \text{Hg}2(\text{NO}3)2 \rightarrow \text{Hg} + \text{Hg(NO}3)_2
    $$

  • This reaction is reversible in the presence of nitric acid, which can redissolve the basic salts formed.

Purity and Quality Control

Commercial preparations of mercury(I) nitrate dihydrate typically conform to ACS reagent grade specifications, with strict limits on impurities:

Specification Parameter Typical Limits
Assay (Purity) ≥ 97.0 – 98.0 %
Chloride (Cl) ≤ 0.005 %
Sulfate (SO₄) ≤ 0.005 %
Iron (Fe) ≤ 0.001 %
Mercuric Mercury (Hg²⁺) ≤ 0.5 %
Insoluble Matter ≤ 0.005 % (in dilute HNO₃)
Residue After Reduction ≤ 0.01 %

These parameters ensure the compound’s suitability for sensitive chemical applications.

Summary Table of Preparation Methods

Method Reactants Conditions Notes
Direct reaction Elemental mercury + dilute HNO₃ Ambient temperature, aqueous Most common, yields dihydrate form
Comproportionation Hg(NO₃)₂ + Hg Controlled stoichiometry Converts Hg(II) nitrate to Hg(I) nitrate
Crystallization From aqueous solution Cooling or evaporation Produces dihydrate crystals

Research Findings and Applications

  • Mercury(I) nitrate dihydrate is used as a precursor for other mercury(I) compounds and in synthetic organic chemistry, including as a mild oxidizing or reducing agent.
  • Its preparation via dilute nitric acid allows selective formation of the mercury(I) state, avoiding over-oxidation to mercury(II) nitrate, which is crucial for maintaining the desired chemical properties.
  • Solid-state reactions involving mercury(I) nitrate dihydrate have been explored for organic transformations, though mercury(II) nitrate trihydrate is generally more reactive.

Chemical Reactions Analysis

Types of Reactions

Mercury(I) nitrate dihydrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Exposure to air or other oxidizing agents.

    Reduction: Contact with reducing agents or exposure to light.

    Disproportionation: Heating or exposure to light.

Major Products Formed

Scientific Research Applications

Mercury(I) nitrate dihydrate is used in various scientific research applications, including:

Mechanism of Action

Mercury(I) nitrate dihydrate exerts its effects primarily through its ability to act as a reducing agent. It can donate electrons to other substances, thereby undergoing oxidation itself. The compound’s molecular targets and pathways involve interactions with various biological molecules, leading to its toxic effects. The exact mechanism of action at the molecular level involves complex interactions with cellular components, leading to disruption of normal cellular functions .

Comparison with Similar Compounds

Comparison with Similar Mercury Nitrates

Mercury(II) Nitrate Monohydrate

Molecular Formula: Hg(NO₃)₂·H₂O CAS Number: 7783-34-8 Molecular Weight: 342.62 g/mol .

Key Differences:
Property Mercury(I) Nitrate Dihydrate Mercury(II) Nitrate Monohydrate
Oxidation State Hg⁺ (as Hg₂²⁺ dimer) Hg²⁺
Melting Point Not explicitly reported 79°C
Solubility Sparingly soluble in cold water Highly soluble in cold water
Stability Disproportionates to Hg²⁺ and Hg⁰ Stable under anhydrous conditions
Applications Millon’s reagent Nitration agent, synthesis of organomercury compounds
Toxicity Toxic (mercury exposure risk) Extremely toxic (higher Hg²⁺ bioavailability)

Structural Notes:

  • Mercury(II) nitrate monohydrate contains a single Hg²⁺ ion per formula unit, contrasting with the dimeric Hg₂²⁺ structure of Mercury(I) nitrate .

Mercury(II) Nitrate Hemihydrate

Molecular Formula: Hg(NO₃)₂·0.5H₂O CAS Number: 10045-94-0 (anhydrous form) Molecular Weight: 324.60 g/mol (anhydrous) .

Key Differences:
Property Mercury(I) Nitrate Dihydrate Mercury(II) Nitrate Hemihydrate
Hydration State Dihydrate Hemihydrate (0.5 H₂O)
Melting Point Not explicitly reported 79°C (decomposes)
Solubility Decomposes in hot water Soluble in cold water, decomposes in hot water
Applications Limited to analytical chemistry Industrial synthesis, catalyst

Research Findings and Data Tables

Solubility and Stability Trends

Compound Solubility in Water (25°C) Thermal Stability
Mercury(I) Nitrate Dihydrate ~5 g/100 mL (cold) Decomposes above 40°C
Mercury(II) Nitrate Monohydrate ~50 g/100 mL Stable up to 79°C
Mercury(II) Nitrate Hemihydrate ~30 g/100 mL Decomposes at 79°C

Toxicity and Regulatory Information

Compound Hazard Class (UN) Key Risks
Mercury(I) Nitrate Dihydrate UN 1625 Acute toxicity, environmental hazard
Mercury(II) Nitrate Monohydrate UN 1625 Corrosive, severe toxicity

Q & A

Q. What are the optimal conditions for synthesizing mercury(I) nitrate dihydrate, and how can purity be verified?

Answer:

  • Synthesis : React elemental mercury with dilute nitric acid (1:5 ratio) under controlled conditions. Avoid concentrated nitric acid to prevent oxidation to Hg(II) . Use a fume hood and maintain temperatures below 40°C to minimize disproportionation .
  • Purity Verification :
    • Gravimetric Analysis : Precipitate Hg(I) as Hg₂Cl₂ (calomel) and compare with theoretical yields .
    • X-ray Diffraction (XRD) : Confirm crystal structure using reference patterns for Hg₂(NO₃)₂·2H₂O .
    • Titration : Use EDTA disodium salt dihydrate (CRM-certified) for complexometric titration, ensuring <1% uncertainty .

Q. Which spectroscopic or electrochemical methods are most effective for detecting mercury(I) in nitric acid solutions?

Answer:

  • UV-Vis Spectroscopy : Functionalize silver nanoparticles (AgNPs) with Hg(I). At 1:20 Hg:AgNP ratio, linear detection ranges from 0–30 ppb (R² = 0.98) .
  • Electrochemical Sensors : Graphitic carbon nitride/manganese oxide microspheres achieve ultra-sensitive detection (LOD: 0.02 ppb) in environmental samples .
  • Key Considerations : Hg(I) may oxidize to Hg(II) during analysis; use stabilizing agents like sodium tartrate .

Q. What are the critical safety considerations when handling mercury(I) nitrate dihydrate?

Answer:

  • Toxicity : Classified as T+ (very toxic) and environmental hazard (N). Use PPE, fume hoods, and avoid skin contact .
  • Storage : Preserve in amber bottles with a mercury globule to prevent oxidation .
  • Waste Disposal : Neutralize with NaOH to form Hg(OH)₂ precipitate before disposal .

Q. What are the standard methods for preparing nitric acid solutions for Hg(I) nitrate synthesis?

Answer:

  • 0.1 M HNO₃ : Dilute 6.4 mL concentrated HNO₃ to 1 L with ultrapure water (18 MΩ·cm resistivity) .
  • 2 M HNO₃ : Used in Mercury Purification Cells (MPC) to dissolve Hg(0) and form Hg₂(NO₃)₂·2H₂O .
  • Purification : Sub-boiling distillation removes oxides, ensuring colorless HNO₃ for reagent-grade synthesis .

Advanced Research Questions

Q. How does nitric acid concentration influence the stability of mercury(I) nitrate dihydrate?

Answer:

  • High HNO₃ (>3 M) : Accelerates oxidation to Hg(II) nitrate and HgO .
  • Mitigation Strategies :
    • Use dilute HNO₃ (≤2 M) and low temperatures (4°C) .
    • Introduce inert atmospheres (N₂/Ar) during synthesis to suppress oxidation .
  • Stability Testing : Monitor pH shifts; a decrease indicates disproportionation (Hg(I) → Hg(0) + Hg(II)) .

Q. How should researchers address titration discrepancies caused by Hg(I) disproportionation?

Answer:

  • Redox Buffering : Add Hg(0) to the solution to stabilize Hg(I) via the equilibrium: 2Hg(I) ⇌ Hg(0) + Hg(II) .
  • Selective Indicators : Use diphenylcarbazide for Hg(II)-specific detection, isolating Hg(I) contributions .
  • Validation : Cross-check with ICP-MS to quantify Hg species post-titration .

Q. How does the dihydrate form influence reactivity compared to anhydrous Hg(I) nitrate?

Answer:

  • Hygroscopicity : The dihydrate absorbs moisture, requiring desiccated storage. Anhydrous forms react violently with H₂O, releasing HNO₃ .
  • Synthesis Conditions : Dihydrate forms preferentially in 2 M HNO₃ with water washing .
  • Reactivity : Anhydrous Hg₂(NO₃)₂ is more reactive in organic syntheses but prone to decomposition .

Q. What pitfalls exist in distinguishing Hg(I) and Hg(II) in environmental samples?

Answer:

  • Redox Interference : Hg(I) oxidizes to Hg(II) during sample digestion. Use cold-vapor atomic fluorescence (CVAFS) with SnCl₂ reduction to isolate Hg(0) .
  • Speciation Analysis : Employ HPLC-ICP-MS with cysteine-modified columns to separate Hg(I) and Hg(II) .
  • Validation : Spike samples with isotopically labeled Hg(I) (e.g., ²⁰²Hg) to track recovery rates .

Q. How can gravimetric analysis differentiate Hg(I) from Hg(II) species?

Answer:

  • Selective Precipitation : Hg(I) forms white Hg₂Cl₂ with NaCl, while Hg(II) yields yellow HgO .
  • Error Sources : Co-precipitation of Hg(II) with Hg(I). Counteract by pre-treating samples with NH₄OH to dissolve Hg(II) oxides .
  • Gravimetric-Volumetric Hybrid : Combine precipitation with iodometric titration for cross-verification .

Q. What advanced techniques characterize Hg(I) nitrate dihydrate’s crystal structure?

Answer:

  • XRD : Peaks at 2θ = 24.5°, 28.7°, and 32.1° confirm the orthorhombic structure .
  • FTIR : Nitrate symmetric stretching (1380 cm⁻¹) and Hg-O vibrations (480 cm⁻¹) validate coordination .
  • Thermogravimetric Analysis (TGA) : Mass loss at 110°C corresponds to dehydration of 2H₂O .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mercury(1+);nitric acid;dihydrate
Reactant of Route 2
Mercury(1+);nitric acid;dihydrate

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